molecular formula C8H10O2 B019196 2-Ethoxy-d5-phenol CAS No. 117320-30-6

2-Ethoxy-d5-phenol

Cat. No.: B019196
CAS No.: 117320-30-6
M. Wt: 143.19 g/mol
InChI Key: MOEFFSWKSMRFRQ-ZBJDZAJPSA-N
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Description

2-Ethoxy-d5-phenol is a deuterated derivative of 2-ethoxyphenol, which is a phenolic compound. Phenolic compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry. The deuterated form, this compound, is particularly useful in research due to its unique isotopic properties.

Mechanism of Action

Target of Action

2-Ethoxy-d5-phenol, also known as o-Ethoxyphenol , is a derivative of phenol. Phenols are known to be potent proteolytic agents . They are very reactive towards electrophilic aromatic substitution . Therefore, the primary targets of this compound are likely to be proteins and enzymes that can undergo electrophilic aromatic substitution.

Mode of Action

The mode of action of this compound is likely to involve electrophilic aromatic substitution . This is a reaction in which an electrophile replaces a hydrogen atom in an aromatic system, such as the phenol group in this compound. The hydroxyl subsistent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards electrophilic aromatic substitution .

Biochemical Pathways

They are secondary metabolites of plants and constitute an important group, i.e., phenylpropanoids . They are also known to affect the redox properties of quinones .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Phenols are known to dissolve tissue on contact via proteolysis . In high concentrations, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-d5-phenol typically involves the deuteration of 2-ethoxyphenol. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The use of deuterium oxide (heavy water) as a solvent can also facilitate the exchange process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-d5-phenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to simpler phenolic compounds.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Simpler phenolic compounds.

    Substitution: Halogenated or nitrated phenolic derivatives.

Scientific Research Applications

2-Ethoxy-d5-phenol has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterated nature.

    Biology: Employed in metabolic studies to trace the pathways of phenolic compounds in biological systems.

    Medicine: Investigated for its potential antioxidant properties and its role in drug metabolism studies.

    Industry: Utilized in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals.

Comparison with Similar Compounds

    2-Ethoxyphenol: The non-deuterated form, which has similar chemical properties but lacks the isotopic labeling.

    2-Methoxyphenol (Guaiacol): Another phenolic compound with a methoxy group instead of an ethoxy group.

    4-Ethoxyphenol: A positional isomer with the ethoxy group at the para position.

Uniqueness: 2-Ethoxy-d5-phenol is unique due to its deuterated nature, which makes it valuable in research applications where isotopic labeling is required. This property allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds.

Properties

IUPAC Name

2-(1,1,2,2,2-pentadeuterioethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEFFSWKSMRFRQ-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482719
Record name 2-Ethoxy-d5-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117320-30-6
Record name 2-Ethoxy-d5-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The procedure of Example 18 was followed, except the reaction was carried out for two hours at 60°C using phenyl ethyl ether in place of 4-metyl anisole. Consequently, the conversion of peracetic acid was 65.1%, the conversion of phenyl ethyl ether was 5.97% and there were produced 3.51g of hydroquinone ethyl ether and 1.49g of pyrocatechol monoethyl ether.
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Synthesis routes and methods II

Procedure details

A mixture of 11.60 g of o-ethoxyphenol, 3.36 g of sodium hydroxide, 7.07 g of allyl chloride, 1.37 g of cupric chloride (CuCl2.2H2O), 1.72 g of ammonium chloride and 34 ml of water was reacted at 25° C and with stirring, for 15 minutes. The reaction solution was then neutralized with hydrochloric acid and extracted with five portions of 30 ml of ether. The resulting ethereal extract was distilled to give 5.17 g of the desired o-ethoxy-p-allylphenol and 5.22 g of the unreacted o-ethoxyphenol. There was also obtained 2.02 g of by-product 1-allyloxy-2-ethoxybenzene.
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11.6 g
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reactant
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3.36 g
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reactant
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7.07 g
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[Compound]
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cupric chloride
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1.37 g
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reactant
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1.72 g
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34 mL
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Synthesis routes and methods III

Procedure details

To 34 ml of water were added in order 3.36 g of sodium hydroxide, 11.60 g of o-ethoxyphenol, 0.716 g of cupric chloride (CuCl2.2H2O; catalyst) and 7.07 g of allyl chloride. The reaction took place at 83° C and with stirring, for 3 hours. The reaction solution was then neutralized with hydrochloric acid and extracted with five portions of 30 ml of ether. The resulting ethereal extract was distilled to give 4.51 g of the desired o-ethoxy-p-allylphenol and 0.78 g of the unreacted o-ethoxyphenol. There was also obtained 6.56 g of by-product 1-allyloxy-2-ethoxybenzene.
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3.36 g
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11.6 g
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cupric chloride
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0.716 g
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reactant
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7.07 g
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reactant
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34 mL
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solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 10 gm. 2-ethoxycyclohexanone in 100 ml. cyclohexylpropionate was refluxed over 400 mg. of palladium on carbon until approximately 75% hydrogen had evolved. The catalyst was removed by filtration. o-Ethoxyphenol was obtained in high yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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